Palatinose - 58166-27-1

Palatinose

Catalog Number: EVT-299382
CAS Number: 58166-27-1
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palatinose, also known as isomaltulose, is a naturally occurring disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond. [] It is an isomer of sucrose, differing only in the type of glycosidic linkage. While sucrose has an α-1,2-glycosidic bond, palatinose has an α-1,6-glycosidic bond. [, ] This structural difference significantly influences its digestibility and metabolic effects.

Palatinose is found naturally in honey and sugarcane juice, albeit in small quantities. [, ] Its primary source for commercial purposes is through enzymatic conversion from sucrose using the enzyme isomaltulose synthase (PalI-enzyme) obtained from bacteria like Protaminobacter rubrum. [, ] This process yields a mixture of palatinose and trehalulose, another sucrose isomer.

Palatinose is classified as a functional carbohydrate due to its unique properties and potential health benefits. It has gained significant attention in scientific research as a promising sucrose substitute due to its slower digestion rate, lower glycemic index, non-cariogenic nature, and potential benefits for glucose homeostasis and lipid metabolism. [, , , , ]

Sucrose

  • Relevance: Sucrose is an isomer of palatinose, differing only in the glycosidic bond linkage. Palatinose, with its α(1→6) linkage, is digested and absorbed more slowly than sucrose, resulting in lower glycemic and insulinemic responses [, , , , , , , ]. This difference in glycosidic linkage significantly impacts the metabolic effects of these two sugars, making palatinose a potentially beneficial alternative sweetener for individuals with impaired glucose tolerance or diabetes.

Trehalulose

  • Relevance: Trehalulose is often produced alongside palatinose during the enzymatic conversion of sucrose using α-glucosyltransferase from Protaminobacter rubrum []. This co-production is a crucial aspect of palatinose manufacturing, and the resulting palatinose syrup typically contains a significant proportion of trehalulose []. Both compounds share a slower digestion and absorption rate compared to sucrose, contributing to their low-cariogenicity and potential as sugar substitutes.

Glucose

  • Relevance: Palatinose is ultimately hydrolyzed into glucose and fructose in the small intestine [, ]. The slower digestion of palatinose, compared to sucrose or pure glucose, results in a more gradual release of glucose into the bloodstream [, , , , ]. This gradual release helps mitigate sharp spikes in blood glucose and insulin levels, making palatinose a favorable alternative for managing postprandial hyperglycemia.

Fructose

  • Relevance: Like glucose, fructose is a product of palatinose hydrolysis in the small intestine [, ]. While both sugars contribute to the overall caloric value of palatinose, the slower absorption rate of palatinose moderates the potential negative effects associated with rapid fructose intake, such as hepatic lipogenesis and insulin resistance [].

Maltose

  • Relevance: Studies highlight the distinct enzymatic pathways involved in the digestion of palatinose and maltose. While maltase (α-glucosidase) plays a role in the hydrolysis of both disaccharides, palatinose is cleaved by isomaltase at a slower rate than the breakdown of maltose by maltase []. This difference in digestion kinetics contributes to the lower glycemic index of palatinose compared to maltose.

Isomaltose

    Starch

    • Relevance: Research has explored the impact of palatinose on starch metabolism in plants. Notably, supplying palatinose to potato tubers was shown to stimulate starch synthesis, suggesting a potential regulatory role of palatinose in plant carbohydrate metabolism [].

    Xylitol

    • Relevance: Xylitol and palatinose are both recognized as non-cariogenic sugar substitutes, meaning they do not contribute to tooth decay [, ]. This property makes them suitable for applications in chewing gums and confectionery products aimed at promoting oral health.

    Erythritol

    • Relevance: Erythritol and palatinose are often compared in studies investigating sensory properties and consumer acceptance of sugar substitutes in food products, particularly for low-calorie formulations [, ]. While erythritol is virtually calorie-free, palatinose provides a moderate calorie intake, offering flexibility in formulating various food applications.

    Maltitol

    • Relevance: Like palatinose, maltitol is categorized as a non-cariogenic sweetener. Studies have evaluated the combined use of palatinose and maltitol in chewing gums, demonstrating their synergistic effect in maintaining higher plaque pH levels compared to sucrose-sweetened gums, thus contributing to improved oral health [].
    Overview

    6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose is a disaccharide compound formed from the glycosidic linkage between an alpha-D-glucopyranose and an alpha-D-fructofuranose. This compound is notable for its potential biological activities and applications in various scientific fields, including biochemistry and pharmacology. It is classified under glycosides, specifically as a fructoside due to the presence of fructose in its structure.

    Source and Classification

    This compound can be sourced from various natural products, particularly those involving enzymatic processes or microbial fermentation. It is classified as a glycoside, which are compounds that consist of a sugar moiety bound to another functional group via a glycosidic bond. The specific structure of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose indicates it belongs to the category of oligosaccharides, which are carbohydrates composed of two or more monosaccharide units.

    Synthesis Analysis

    Methods: The synthesis of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose can be achieved through enzymatic methods, utilizing specific glycoside phosphorylases or through chemical synthesis techniques involving controlled reactions between the sugar components.

    Technical Details: Enzymatic synthesis often employs enzymes such as Escherichia coli glycoside phosphorylase YcjT, which catalyzes the formation of glycosidic bonds between sugar molecules under mild conditions. This method is advantageous due to its specificity and ability to produce the desired compound with minimal by-products .

    Molecular Structure Analysis

    The molecular formula of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose is C12H22O11. The compound features two sugar units: an alpha-D-glucopyranose and an alpha-D-fructofuranose. The structure includes a glycosidic bond connecting the 6-position of glucopyranose to the anomeric carbon of fructofuranose.

    Structural Data

    • Molecular Weight: Approximately 342.3 g/mol
    • Key Functional Groups: Hydroxyl groups (-OH), ether linkages, and glycosidic bonds.
    Chemical Reactions Analysis

    6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose can undergo various chemical reactions typical for carbohydrates, including hydrolysis, oxidation, and reduction.

    Reactions:

    1. Hydrolysis: In acidic or enzymatic conditions, this compound can be hydrolyzed to yield its monosaccharide components.
    2. Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
    3. Reduction: Under reducing conditions, it can yield sugar alcohols.

    These reactions are essential for understanding the reactivity and potential modifications of this disaccharide in synthetic applications.

    Mechanism of Action

    The mechanism of action for 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose involves its interaction with biological systems, particularly in how it may affect metabolic pathways.

    Process:

    • Upon ingestion or application, this disaccharide may be broken down by specific enzymes in the gastrointestinal tract.
    • The resulting monosaccharides can then enter metabolic pathways, providing energy or serving as precursors for other biochemical compounds.

    Data on its bioactivity suggests potential roles in modulating gut microbiota or influencing metabolic processes related to carbohydrate metabolism.

    Physical and Chemical Properties Analysis

    Physical Properties:

    • Appearance: Typically exists as a white crystalline powder.
    • Solubility: Soluble in water due to the presence of multiple hydroxyl groups.

    Chemical Properties:

    • Exhibits stability under neutral pH but may degrade under extreme acidic or basic conditions.
    • Reactivity towards reducing agents and acids indicates potential for modification in synthetic applications.

    Relevant data include melting point ranges and solubility metrics that inform practical applications in formulations.

    Applications

    6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose has several scientific uses:

    1. Pharmaceuticals: Its potential antitrypanosomal activity suggests applications in treating diseases like African sleeping sickness caused by Trypanosoma brucei .
    2. Food Industry: Used as a sweetener or functional ingredient due to its carbohydrate composition.
    3. Biotechnology: Serves as a substrate in enzymatic assays or as a model compound for studying glycosidic bond formation and stability.

    The compound's diverse properties make it a candidate for further research in both applied and theoretical biochemistry contexts.

    Properties

    CAS Number

    58166-27-1

    Product Name

    6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose

    IUPAC Name

    2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol

    Molecular Formula

    C12H22O11

    Molecular Weight

    342.30 g/mol

    InChI

    InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2

    InChI Key

    PVXPPJIGRGXGCY-UHFFFAOYSA-N

    SMILES

    C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O

    Synonyms

    6-O alpha-D-glucopyranosyl-D-fructose
    D-fructose, 6-O-alpha-D-glucopyranosyl-, monohydrate
    isomaltulose
    isomaltulose anhydrous
    isomaltulose monohydrate
    palatinose
    palatinose monohydrate

    Canonical SMILES

    C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O

    Isomeric SMILES

    C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O)O

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